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Compound of Interest

Compound Name: 1-Methyl-2-phenoxyethylamine

Cat. No.: B147317 Get Quote

Disclaimer: Specific pharmacological data for 1-Methyl-2-phenoxyethylamine is limited in

publicly available scientific literature. This guide provides a comprehensive overview based on

its chemical properties, known applications, and the pharmacology of structurally analogous

compounds. The experimental protocols and quantitative data presented are representative of

the methodologies used for and data obtained from these related molecules, and should be

interpreted as a predictive framework rather than direct evidence for 1-Methyl-2-
phenoxyethylamine.

Introduction
1-Methyl-2-phenoxyethylamine, also known as 1-phenoxy-2-propanamine, is a

phenethylamine derivative with a core structure that is integral to a variety of pharmacologically

active agents.[1][2] While it is primarily recognized as a chemical intermediate in the synthesis

of pharmaceuticals, particularly antihistamines and cardiovascular drugs, its intrinsic

pharmacological profile is not extensively characterized.[2] This technical guide aims to provide

researchers, scientists, and drug development professionals with a detailed understanding of

the potential pharmacology of 1-Methyl-2-phenoxyethylamine. This is achieved by examining

its chemical properties and synthesizing information from structurally related and well-studied

analogous compounds. The guide will cover its potential mechanisms of action,

pharmacokinetics, and pharmacodynamics, supplemented with representative quantitative

data, detailed experimental protocols, and illustrative diagrams to facilitate further research and

drug discovery efforts.
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Chemical Properties and Synthesis
1-Methyl-2-phenoxyethylamine is a primary amine with the molecular formula C₉H₁₃NO.[3]

Property Value

IUPAC Name 1-phenoxypropan-2-amine

Synonyms
1-Methyl-2-phenoxyethanamine, 2-

Phenoxyisopropylamine

CAS Number 35205-54-0

Molecular Formula C₉H₁₃NO

Molecular Weight 151.21 g/mol

Synthesis Pathways:

Two primary routes for the synthesis of 1-Methyl-2-phenoxyethylamine are commonly

employed:

Reductive Amination: This method involves the reaction of 1-phenoxy-2-propanone with

methylamine to form an intermediate imine. Subsequent reduction of the imine, typically with

a reducing agent like sodium cyanoborohydride, yields 1-Methyl-2-phenoxyethylamine.[1]

Gabriel Synthesis: An alternative route that avoids the use of volatile methylamine. It starts

with the reaction of 1-chloro-2-phenoxypropane with potassium phthalimide. The resulting N-

(1-methyl-2-phenoxyethyl)phthalimide is then subjected to hydrazinolysis to liberate the

desired primary amine.[1]

Predicted Pharmacology
The pharmacological profile of 1-Methyl-2-phenoxyethylamine is inferred from the activities of

structurally similar phenethylamine derivatives and drugs that contain the phenoxyethylamine

moiety.

Potential Mechanism of Action
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Based on its structural similarity to other phenethylamines, 1-Methyl-2-phenoxyethylamine is

likely to interact with monoaminergic systems in the central nervous system. The

phenethylamine backbone is a common feature of compounds that interact with serotonin (5-

HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.

Furthermore, the phenoxyethylamine scaffold is present in several approved drugs with well-

defined mechanisms of action:

Adrenergic Receptor Blockade: The structure is related to drugs like phenoxybenzamine and

carvedilol. Phenoxybenzamine is a non-selective, irreversible alpha-adrenoceptor

antagonist.[4][5] Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic

antagonist.[6][7][8] This suggests that 1-Methyl-2-phenoxyethylamine could possess

affinity for adrenergic receptors.

Beta-Adrenergic Receptor Agonism: The structure also shares features with isoxsuprine, a

β₂ adrenoreceptor agonist that causes vasodilation and smooth muscle relaxation.[9][10]

Monoamine Oxidase (MAO) Inhibition: Phenethylamine derivatives are known to be

substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes

responsible for the degradation of monoamine neurotransmitters.[11][12] Inhibition of MAO

would lead to increased levels of these neurotransmitters in the synapse.

Transaminase Interaction: Preliminary research suggests that 1-Methyl-2-
phenoxyethylamine may act as a substrate or inhibitor of transaminases, which are key

enzymes in amino acid metabolism and neurotransmitter synthesis.[1]

Predicted Pharmacokinetics
The pharmacokinetic profile of 1-Methyl-2-phenoxyethylamine is not yet determined.

However, based on its structure and data from related compounds, we can make some

predictions:

Absorption: As a small molecule, it is likely to be absorbed orally.

Distribution: Its lipophilicity suggests it may cross the blood-brain barrier.
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Metabolism: The primary amine group is a likely site for metabolism by monoamine oxidase.

The aromatic ring may undergo hydroxylation by cytochrome P450 (CYP) enzymes, followed

by conjugation reactions such as glucuronidation.[13][14][15][16][17]

Excretion: Metabolites are expected to be excreted primarily in the urine.

Quantitative Data for Analogous Compounds
The following tables summarize the receptor binding affinities and functional activities of

various phenethylamine derivatives. This data provides a context for the potential interactions

of 1-Methyl-2-phenoxyethylamine.

Table 1: Receptor Binding Affinities (Ki, nM) of Substituted Phenethylamines

Compound 5-HT₂ₐ 5-HT₂C α₁ₐ α₂ₐ

2C-T-2 46 350 1,400 4,500

2C-T-4 54 220 1,300 2,600

2C-T-7 1 40 400 1,800

Mescaline 530 1100 >10,000 >10,000

Data compiled from multiple sources.[18]

Table 2: Receptor Binding Affinities (Ki, nM) of 4-Alkoxy-Substituted 2,5-

Dimethoxyphenethylamines

Compound 5-HT₁ₐ 5-HT₂ₐ 5-HT₂C

2C-O-3 >10,000 980 900

2C-O-16 >10,000 1,000 1,900

2C-O-27 >10,000 1,700 11,000

Data from Luethi et al., 2019.[19]
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Experimental Protocols
The following are detailed, representative protocols for key in vitro assays that would be

essential for characterizing the pharmacology of 1-Methyl-2-phenoxyethylamine.

Radioligand Binding Assay for Receptor Affinity
Determination
This protocol describes a competitive binding assay to determine the affinity of a test

compound for a specific receptor, for example, the serotonin 5-HT₂ₐ receptor.

1. Materials:

HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.

Cell culture medium and reagents.

Radioligand: [³H]-Ketanserin (a 5-HT₂ₐ antagonist).

Unlabeled competitor: 1-Methyl-2-phenoxyethylamine.

Assay buffer: 50 mM Tris-HCl, pH 7.4.

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

96-well microplates.

Glass fiber filters.

Scintillation fluid and counter.

2. Membrane Preparation:

Culture HEK-293 cells expressing the 5-HT₂ₐ receptor to confluency.

Harvest cells and centrifuge to obtain a cell pellet.

Lyse the cells in a hypotonic buffer and homogenize.
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Centrifuge the homogenate at high speed to pellet the cell membranes.

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration

of 1-2 mg/mL.

Store membrane preparations at -80°C.

3. Binding Assay Procedure:

In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Ketanserin (e.g., 1 nM), and

varying concentrations of 1-Methyl-2-phenoxyethylamine (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

For total binding, omit the unlabeled competitor.

For non-specific binding, add a high concentration of a known 5-HT₂ₐ ligand (e.g., 10 µM

Mianserin).

Add the membrane preparation to initiate the binding reaction.

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a

scintillation counter.

4. Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of 1-Methyl-2-
phenoxyethylamine.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of

specific radioligand binding) using non-linear regression analysis.
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a continuous spectrophotometric method to determine the inhibitory

activity of 1-Methyl-2-phenoxyethylamine against MAO-A and MAO-B.

1. Materials:

Recombinant human MAO-A and MAO-B enzymes.

Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B.

Test compound: 1-Methyl-2-phenoxyethylamine.

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

Phosphate buffer (pH 7.4).

UV-Vis spectrophotometer.

2. Assay Procedure:

Prepare a reaction mixture containing phosphate buffer and the respective MAO enzyme

(MAO-A or MAO-B).

Add varying concentrations of 1-Methyl-2-phenoxyethylamine or the positive control

inhibitor.

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

Initiate the enzymatic reaction by adding the substrate (Kynuramine for MAO-A or

Benzylamine for MAO-B).

Monitor the formation of the product (4-hydroxyquinoline from Kynuramine or benzaldehyde

from Benzylamine) by measuring the increase in absorbance at the appropriate wavelength

(316 nm for 4-hydroxyquinoline, 250 nm for benzaldehyde) over time.[11]
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3. Data Analysis:

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

Determine the percentage of inhibition for each concentration of 1-Methyl-2-
phenoxyethylamine compared to the uninhibited control.

Plot the percentage of inhibition against the log concentration of the inhibitor to determine

the IC₅₀ value.

In Vitro Metabolic Stability Assay Using Liver
Microsomes
This protocol outlines a method to assess the metabolic stability of 1-Methyl-2-
phenoxyethylamine using human liver microsomes.

1. Materials:

Human liver microsomes.

1-Methyl-2-phenoxyethylamine.

NADPH regenerating system (or NADPH).

Phosphate buffer (pH 7.4).

Acetonitrile (for reaction termination).

LC-MS/MS system for analysis.

2. Assay Procedure:

Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

Add 1-Methyl-2-phenoxyethylamine to the microsomal suspension.

Pre-incubate the mixture at 37°C.
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Initiate the metabolic reaction by adding the NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture

and add them to ice-cold acetonitrile to stop the reaction.

Centrifuge the samples to precipitate proteins.

Analyze the supernatant for the remaining concentration of 1-Methyl-2-phenoxyethylamine
using a validated LC-MS/MS method.

3. Data Analysis:

Plot the natural logarithm of the percentage of the remaining parent compound against time.

The slope of the linear portion of this plot gives the elimination rate constant (k).

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Calculate the intrinsic clearance (CLint) as (0.693/t₁/₂) / (microsomal protein concentration).

Visualizations
Predicted Signaling Pathway
Based on the pharmacology of analogous compounds, 1-Methyl-2-phenoxyethylamine may

interact with G-protein coupled receptors such as serotonin and adrenergic receptors. The

following diagram illustrates a potential signaling cascade following the activation of a Gq-

coupled receptor, such as the 5-HT₂ₐ receptor.
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Caption: Hypothetical Gq-coupled signaling pathway for 1-Methyl-2-phenoxyethylamine.

Experimental Workflow
The following diagram illustrates the workflow for a typical radioligand binding assay.
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Caption: Workflow for a radioligand binding assay.
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Conclusion and Future Directions
1-Methyl-2-phenoxyethylamine is a compound of interest due to its structural relationship to a

wide array of psychoactive and therapeutic agents. While its own pharmacological profile

remains largely unexplored, the information available for analogous compounds suggests a

high potential for interaction with monoaminergic systems, particularly adrenergic and

serotonergic receptors, as well as metabolic enzymes like MAO.

Future research should focus on systematically characterizing the in vitro and in vivo

pharmacology of 1-Methyl-2-phenoxyethylamine. This would involve:

Comprehensive Receptor Screening: Determining the binding affinities of 1-Methyl-2-
phenoxyethylamine against a broad panel of CNS receptors and transporters.

Functional Assays: Assessing the functional activity (agonist, antagonist, or inverse agonist)

at receptors where significant binding is observed.

In Vivo Studies: Investigating the behavioral and physiological effects of 1-Methyl-2-
phenoxyethylamine in animal models to understand its overall pharmacological effect.

Metabolism and Pharmacokinetic Studies: Elucidating the metabolic pathways and

determining the pharmacokinetic parameters to assess its drug-like properties.

A thorough investigation of 1-Methyl-2-phenoxyethylamine will not only shed light on its own

potential as a pharmacological agent but also contribute to a deeper understanding of the

structure-activity relationships within the broader class of phenethylamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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